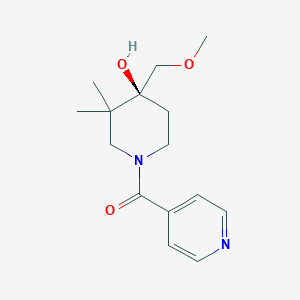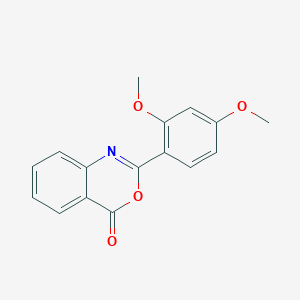![molecular formula C13H15F3N2O B5691496 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a piperazine derivative that contains a trifluoromethyl group and an aldehyde functional group. This compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the transmission of nerve impulses in the brain. This results in a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic and anticonvulsant effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is its ease of synthesis, which makes it readily available for research purposes. This compound has also been shown to have a high degree of selectivity for certain GABA receptor subtypes, which makes it a useful tool for studying the GABAergic system. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde. One area of interest is the development of more potent analogs of this compound that can be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the development of this compound-based materials for use in various applications, such as sensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde involves the reaction of 4-(trifluoromethyl)benzylamine with paraformaldehyde in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by reduction of the imine intermediate to form the aldehyde product. The synthesis of this compound is a relatively simple and straightforward process, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, such as epilepsy and anxiety.
Propriétés
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12-3-1-11(2-4-12)9-17-5-7-18(10-19)8-6-17/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBCQDVFPZTSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)


![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)